O-Desmethyl Metoclopramide Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Metoclopramide, which O-Desmethyl Metoclopramide Hydrochloride is derived from, involves a multi-step chemical process. An improved industrial synthesis method was reported by Murakami et al. (1971), where key steps included methylation, chlorination, and condensation reactions. Specifically, methyl 4-amino-2-methoxybenzoate was prepared and subsequently chlorinated to obtain the desired chloro compound, which was then condensed with N,N-diethylethylenediamine to yield Metoclopramide in high yields (Murakami, Inukai, Koda, & Nakano, 1971).
Molecular Structure Analysis
Metoclopramide Hydrochloride's molecular structure, closely related to methoxyprocainamide, has been analyzed for its stability and solubility. Its structure allows for absorption through various routes, contributing to its pharmacological efficacy. The compound's stability and solubility in water are notable characteristics (Tornetta, 1969).
Chemical Reactions and Properties
The chemical reactions involving Metoclopramide Hydrochloride, such as hydration/dehydration behavior and cocrystallisation with oxalic acid, have been explored to improve its physicochemical properties. These studies aim to enhance the stability and solubility of the compound, indicating the importance of water in stabilizing its structure (Nugraha & Uekusa, 2018).
Physical Properties Analysis
Research on Metoclopramide Hydrochloride has highlighted its hydration/dehydration behavior, crucial for understanding its physical stability. Studies have shown that the structural arrangement changes significantly upon dehydration, affecting its solid-state stability. The cocrystal synthesis approach aims to mitigate these issues by enhancing thermal and humidity stability, crucial for developing extended-release formulations (Nugraha & Uekusa, 2018).
Chemical Properties Analysis
The chemical properties of Metoclopramide Hydrochloride, such as its reactivity and interactions with other substances, are fundamental for its pharmaceutical applications. The formation of cocrystals to improve its physicochemical properties reflects the ongoing research aimed at optimizing its chemical stability and solubility for better therapeutic efficacy (Nugraha & Uekusa, 2018).
Scientific Research Applications
Gastrointestinal Disorder Treatments :O-Desmethyl Metoclopramide Hydrochloride is primarily used as a dopamine receptor antagonist in the treatment of gastrointestinal disorders such as nausea, vomiting, and gastroparesis. It works by its central and peripheral dopamine receptor antagonist activity (Khan, 2018).
Formulation Research :Research has been conducted on the formulation of O-Desmethyl Metoclopramide Hydrochloride in various forms. Studies include the development of microbeads using ionotropic gelation methods and the formulation of rectal suppositories, highlighting the versatility of this compound in different pharmaceutical applications (Hemalatha, 2011); (Chioma & Yusuf, 2019).
Sustained Release Formulations :Studies on sustained release formulations of O-Desmethyl Metoclopramide Hydrochloride have been conducted. These formulations aim to reduce frequent administration and the side effects associated with fluctuations in plasma concentrations, thus improving patient compliance (Abdel-Rahman, Mahrous, & El-Badry, 2009).
Salt Cocrystallisation to Improve Physicochemical Properties :Research has explored the hydration/dehydration behavior of O-Desmethyl Metoclopramide Hydrochloride and its salt forms. Salt cocrystallisation with oxalic acid has been investigated to improve its thermal and humidity stability, which is essential for extended-release formulations (Nugraha & Uekusa, 2018).
Radiosterilization of Aqueous Solutions :Studies have assessed the feasibility of radiosterilization of O-Desmethyl Metoclopramide Hydrochloride in aqueous solutions. This process is vital for ensuring the sterility of pharmaceutical preparations (Maquille, Jiwan, & Tilquin, 2008).
Chronomodulated Delivery System Development :Research has been conducted on the development of chrono-modulated delivery systems for O-Desmethyl Metoclopramide Hydrochloride, intended to provide therapeutic response at specific times, such as early morning for treating diabetic gastroparesis and pregnancy-induced morning sickness (Shenoy, Jain, & Kulkarni, 2016).
Swellable Oral Thin Film Formulation for Pediatric Use :There has been research on developing swellable oral thin film formulations of O-Desmethyl Metoclopramide Hydrochloride for pediatric patients, designed to swell upon contact with saliva for easier swallowing without the need for water (Alam, Tasneem, & Pathan, 2015).
Intranasal Delivery Research :Studies on intranasal delivery systems for O-Desmethyl Metoclopramide Hydrochloride have been conducted, exploring the potential for rapid-onset delivery and circumventing first-pass elimination common in oral administration (Mahajan & Gattani, 2010).
Safety And Hazards
Future Directions
While specific future directions for “O-Desmethyl Metoclopramide Hydrochloride” are not detailed in the retrieved sources, there is ongoing research into the development and evaluation of metoclopramide in various forms, such as an oro-dispersible, sustained-release tablet . This suggests that there may be potential for further development and application of “O-Desmethyl Metoclopramide Hydrochloride” and related compounds in the future.
properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIGWAINVIWPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556132 | |
Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyl Metoclopramide Hydrochloride | |
CAS RN |
38059-78-8 | |
Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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